tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Chiral Building Blocks Stereochemistry Enantiopurity

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9) is an enantiopure chiral piperidine building block featuring a defined (3R,4R) stereochemical configuration at its two chiral centers. Its molecular formula is C11H22N2O2 with a molecular weight of 214.30 g/mol, and it is supplied with purity typically at 95% or 97%.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1207853-61-9
Cat. No. B1396836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
CAS1207853-61-9
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
InChIKeyOWWPBKGSGNQMPL-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9): Procurement-Ready Chiral Piperidine Building Block


tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1207853-61-9) is an enantiopure chiral piperidine building block featuring a defined (3R,4R) stereochemical configuration at its two chiral centers [1]. Its molecular formula is C11H22N2O2 with a molecular weight of 214.30 g/mol, and it is supplied with purity typically at 95% or 97% . The compound is primarily utilized as an intermediate in pharmaceutical research, notably as a structural precursor to advanced intermediates employed in the synthesis of the Janus kinase (JAK) inhibitor tofacitinib (CP-690550) . Its value in the research supply chain derives from its well-defined stereochemistry, which enables predictable and reproducible stereochemical outcomes in downstream synthetic steps.

Why Generic Substitution of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is Not Permissible in Chiral Synthesis


Substituting tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate with a generic, racemic, or alternative stereoisomer is scientifically unsound and can lead to project failure in chiral synthesis applications. The compound contains two chiral centers, giving rise to multiple stereoisomeric forms including (3S,4S), (3S,4R), and (3R,4S) . The (3R,4R) configuration is a specific structural requirement for downstream synthetic routes, as evidenced by its exclusive use in the documented synthesis of the advanced intermediate cis-(3R,4R)-N-Boc-4-methyl-3-(methylamino)piperidine, which is a key precursor for tofacitinib . The use of an incorrect stereoisomer or an undefined cis/trans mixture introduces stereochemical heterogeneity that propagates through subsequent steps, yielding diastereomeric mixtures that require costly, yield-reducing separations or, more critically, produce biologically inactive final compounds. The premium placed on the (3R,4R) enantiomer is directly tied to the strict stereochemical control demanded by specific pharmaceutical synthetic pathways.

Quantitative Procurement Evidence for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate


Stereochemical Identity: (3R,4R) Absolute Configuration as a Distinct Entity

The target compound is defined by its absolute stereochemistry as the (3R,4R) enantiomer [1]. This is in contrast to its commercially available diastereomers, such as the (3S,4S) enantiomer (CAS 1434126-96-1) and the (3S,4R) diastereomer (CAS 1290191-78-4) [2]. The (3R,4R) designation is not arbitrary; it is the specific isomer required for constructing the cis-(3R,4R) stereochemistry found in key intermediates for pharmaceutical targets like tofacitinib .

Chiral Building Blocks Stereochemistry Enantiopurity

Role as a Validated Precursor for a Known Pharmaceutical Intermediate

The (3R,4R)-configured compound is a validated precursor for the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of the potent protein kinase inhibitor CP-690550 (tofacitinib) . This application is a direct result of its specific stereochemistry. While other isomers like (3S,4S) may find use in different contexts, the (3R,4R) isomer's direct link to a high-value pharmaceutical target demonstrates a clear and verifiable application advantage [1].

Pharmaceutical Intermediates Medicinal Chemistry JAK Inhibitor Synthesis

Purity Specification and Quantitative Physical Properties for Inventory Management

The target compound is routinely supplied with a purity specification of 95% to 97% by major vendors . This purity range is comparable to that offered for other stereoisomers like the (3S,4S) analog, which is also commonly listed at 97% purity . Beyond purity, the compound's predicted physical properties, including a density of 1.009±0.06 g/cm³ at 20°C and a boiling point of 287.8±33.0°C at 760 Torr, provide quantitative parameters essential for handling and storage .

Chemical Procurement Analytical Specifications Physical Properties

Primary Application Scenarios for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate


Synthesis of Tofacitinib (CP-690550) and Related JAK Inhibitor Intermediates

This compound is most valuable as a stereochemically defined building block for constructing the (3R,4R)-piperidine core found in key intermediates for the synthesis of tofacitinib (CP-690550), a Janus kinase (JAK) inhibitor [1]. Its specific (3R,4R) configuration is essential for progressing through validated synthetic routes to the advanced intermediate cis-(3R,4R)-N-Boc-4-methyl-3-(methylamino)piperidine .

Research on Stereoselective Synthetic Methodologies

Given its defined stereochemistry, the compound serves as an excellent starting material or reference standard for the development and validation of novel asymmetric synthesis methods targeting chiral piperidines. It can be used to benchmark enantioselective transformations or to investigate stereochemical integrity under various reaction conditions.

Medicinal Chemistry Programs Exploring Chiral Piperidine Scaffolds

The compound is a suitable building block for medicinal chemistry projects aiming to incorporate a chiral 3-amino-4-methylpiperidine moiety into potential drug candidates. The presence of the orthogonal Boc protecting group on the piperidine nitrogen allows for selective deprotection and subsequent functionalization, enabling the exploration of structure-activity relationships (SAR) in diverse chemical series.

Analytical Method Development and Reference Standard Sourcing

Due to its commercial availability with defined purity (95-97%) and full stereochemical characterization [2], this compound can be procured as a reference standard for developing and validating analytical methods (e.g., chiral HPLC, SFC) aimed at separating or quantifying stereoisomers of 3-amino-4-methylpiperidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.